molecular formula C13H16Cl3N3O2 B13004924 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride

Cat. No.: B13004924
M. Wt: 352.6 g/mol
InChI Key: XXEXHWCMKDLWDX-UHFFFAOYSA-N
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Description

3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride is a compound that features a bipyridine moiety, which is a well-known organic ligand. Bipyridine compounds are extensively used in coordination chemistry due to their ability to form stable complexes with transition metal cations. This particular compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives typically involves coupling reactions of pyridine derivatives. Common methods include:

    Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halopyridine with a palladium catalyst.

    Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.

    Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.

    Wurtz Coupling: This method involves the coupling of halopyridines using sodium metal.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and other innovative techniques are also being explored to improve efficiency and reduce the environmental footprint of these processes .

Chemical Reactions Analysis

Types of Reactions

3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction may yield bipyridine amine derivatives .

Scientific Research Applications

3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride involves its ability to form stable complexes with metal cations. These complexes can interact with various molecular targets and pathways, influencing biochemical processes. The bipyridine moiety acts as a chelating agent, binding to metal ions and stabilizing them in specific oxidation states .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand used in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with similar properties.

    3,5-Bis(2,2’-bipyridin-4-ylethynyl)benzoic acid: A compound with two bipyridine units, used in the study of metal complexes.

Uniqueness

3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metal cations. This property makes it valuable in various applications, including catalysis, photosensitization, and therapeutic research .

Properties

Molecular Formula

C13H16Cl3N3O2

Molecular Weight

352.6 g/mol

IUPAC Name

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;trihydrochloride

InChI

InChI=1S/C13H13N3O2.3ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;;;/h1-6,8,10H,7,14H2,(H,17,18);3*1H

InChI Key

XXEXHWCMKDLWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl.Cl.Cl

Origin of Product

United States

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